Bis-Mal-Lysine-PEG4-acid

描述

属性

IUPAC Name |

3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAXBVRZUKAYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis-Mal-Lysine-PEG4-acid, a heterobifunctional crosslinker integral to the advancement of bioconjugation, targeted drug delivery, and proteomics.

Core Chemical Properties and Structure

This compound is a versatile molecule built upon a lysine core, functionalized with two maleimide groups and a carboxylic acid terminus connected via a polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent linkage of biomolecules through distinct chemical reactions. The two maleimide groups react specifically with thiol (sulfhydryl) groups, while the carboxylic acid can be coupled to primary amines.[1][2] The inclusion of a PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][3]

The structure features two maleimide groups attached to the alpha (α) and epsilon (ε) amines of the lysine residue. This design is particularly useful for bridging reduced disulfide bonds in proteins like antibodies or for dimerizing peptides and other thiol-containing molecules.[2][4] The terminal carboxylic acid provides a reactive handle for conjugation to another molecule, surface, or for modulating the overall charge of the bioconjugate.[2][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₄₅N₅O₁₃ | [1][5] |

| Molecular Weight | 695.71 g/mol | [1][5] |

| Purity | Typically ≥95% | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methylene chloride. | [2][4] |

| Spacer Arm Length (α-amine conjugated maleimide) | 25 atoms (17.5 Å) | [2][4] |

| Spacer Arm Length (ε-amine conjugated maleimide) | 29 atoms (27.9 Å) | [2][4] |

| CAS Number | 1426164-52-4 | [1][5] |

Key Applications

The unique trifunctional nature of this compound makes it a valuable tool in several areas of biomedical research and drug development:

-

Antibody-Drug Conjugates (ADCs): This linker is ideal for creating ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The maleimide groups can react with reduced interchain disulfide bonds of the antibody, while the carboxylic acid can be conjugated to the drug molecule.[1][6] The PEG spacer helps to improve the pharmacokinetic properties of the ADC.[7]

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][9] The linker connects the target protein binder to the E3 ligase ligand.

-

Bioconjugation and Protein Labeling: The orthogonal reactivity of the maleimide and carboxylic acid groups allows for the specific and stable conjugation of different biomolecules, such as proteins, peptides, and oligonucleotides.[1]

-

Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with either amine or thiol groups using this linker for applications in diagnostics and proteomics.[10]

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving this compound. These protocols are based on established bioconjugation principles. Optimization may be required for specific applications.

Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Reduced Antibody)

This protocol describes the conjugation of the maleimide groups of this compound to free thiol groups on a protein, such as a monoclonal antibody with reduced disulfide bonds.

Materials:

-

Antibody or other thiol-containing protein

-

This compound

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol buffer, pH 6.5-7.5, degassed.

-

Quenching reagent: N-ethylmaleimide or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassette

Procedure:

-

Antibody Reduction (if necessary):

-

Dissolve the antibody in degassed reaction buffer to a concentration of 1-10 mg/mL.

-

Add a 10-50 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.

-

Immediately add the desired molar excess (typically 5-20 fold) of the this compound solution to the reduced antibody solution with gentle mixing.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.

-

-

Quenching:

-

Add a 2-5 fold molar excess of a quenching reagent (relative to the linker) to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate from excess linker and quenching reagent using SEC or dialysis against an appropriate storage buffer.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

Protocol 2: Amine-Carboxylic Acid Coupling (EDC/NHS Chemistry)

This protocol details the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule.

Materials:

-

Amine-containing molecule (e.g., a drug, peptide, or fluorescent label)

-

This compound

-

Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.

-

Coupling Buffer: PBS, pH 7.2-7.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.

-

Purification system: HPLC, SEC, or dialysis.

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the activation buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.

-

Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated linker solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatographic method or dialysis to remove unreacted molecules and byproducts.

-

Visualizations

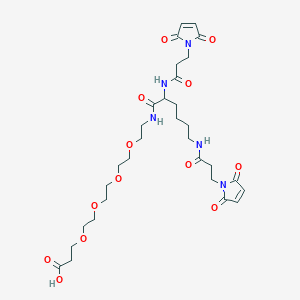

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for ADC Synthesis

Caption: General experimental workflow for ADC synthesis.

Mechanism of Action for an ADC

Caption: Signaling pathway for ADC-mediated cell killing.

Mechanism of Action for a PROTAC

Caption: Logical relationship of PROTAC-mediated protein degradation.

References

- 1. This compound, CAS 1426164-52-4 | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound | 1426164-52-4 | BHC16452 [biosynth.com]

- 6. purepeg.com [purepeg.com]

- 7. books.rsc.org [books.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. vectorlabs.com [vectorlabs.com]

The Versatile Crosslinker: A Technical Guide to Bis-Mal-Lysine-PEG4-acid in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-acid is a heterotrifunctional crosslinking reagent that has emerged as a valuable tool in the field of biochemistry, particularly in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring two thiol-reactive maleimide groups and one amine-reactive carboxylic acid, allows for the precise and stable linkage of multiple molecular entities. The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. This technical guide provides an in-depth overview of the applications, experimental protocols, and key considerations for utilizing this compound in research and drug development.

Core Properties and Reaction Chemistry

This compound possesses three key functional components that dictate its utility:

-

Two Maleimide Groups: These moieties react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5.[1]

-

One Carboxylic Acid Group: This functional group can be activated to react with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. Activation is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).[1]

-

A PEG4 Spacer: The short polyethylene glycol chain, consisting of four ethylene glycol units, is a hydrophilic spacer that increases the water solubility of the molecule and the resulting conjugate.[2][3] This can be crucial for preventing aggregation and improving the biopharmaceutical properties of the final product.

The orthogonal reactivity of the maleimide and carboxylic acid groups allows for a controlled, stepwise conjugation strategy, which is essential for the construction of precisely defined bioconjugates.

Key Applications in Biochemistry

The unique structure of this compound lends itself to several cutting-edge applications in biochemistry and drug development.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this linker can be used to attach a cytotoxic drug to an antibody.[2] For instance, the carboxylic acid can be coupled to an amine-containing drug molecule. The resulting bis-maleimide functionalized drug can then be conjugated to reduced cysteine residues on the antibody, potentially bridging two sulfhydryl groups to form a stable conjugate.[4]

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also utilized as a linker in the synthesis of PROTACs.[3][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][5] The linker's functional groups allow for the covalent attachment of a ligand for the target protein and a ligand for the E3 ligase, with the PEG spacer providing the necessary length and flexibility for the formation of a productive ternary complex.

Bioconjugation and Protein Labeling

The linker serves as a versatile tool for general bioconjugation and protein labeling.[2] It can be used to crosslink two different thiol-containing molecules or to attach a thiol-containing molecule to an amine-containing molecule. This is valuable for creating protein dimers, immobilizing proteins on surfaces, or developing multifunctional probes for diagnostic and imaging purposes.

Quantitative Data

The following tables provide representative quantitative data for bioconjugation reactions and the biological activity of molecules synthesized using linkers with similar functionalities to this compound. It is important to note that optimal conditions and results will vary depending on the specific molecules being conjugated.

| Parameter | Typical Value/Range | Notes |

| Thiol-Maleimide Conjugation | ||

| pH | 6.5 - 7.5 | Reaction rate increases with pH, but maleimide stability decreases at higher pH. |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing molecule is typically used to drive the reaction to completion. |

| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. |

| Temperature | 4°C to Room Temp. | Lower temperatures can minimize side reactions. |

| Amine-Carboxyl Coupling | ||

| pH | 4.5 - 6.0 (Activation) | For EDC/NHS activation of the carboxylic acid. |

| 7.2 - 8.5 (Coupling) | For the reaction of the activated ester with the amine. | |

| Molar Ratio (EDC:Carboxyl) | 1.2:1 to 2:1 | Excess EDC is used to ensure efficient activation. |

| Molar Ratio (NHS:Carboxyl) | 1:1 to 1.5:1 | NHS is used to stabilize the activated intermediate. |

| Reaction Time | 15-60 min (Activation) | The activation step is typically short. |

| 2 hours to overnight (Coupling) | The coupling reaction time can be varied. | |

| Temperature | Room Temperature | Both activation and coupling are typically performed at room temperature. |

| Parameter | Representative Value | Application Context |

| Antibody-Drug Conjugates (ADCs) | ||

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | For cysteine-based conjugation, a DAR of 2 or 4 is often targeted for optimal efficacy and pharmacokinetics. This can be achieved by reducing one or two interchain disulfide bonds. |

| Conjugation Efficiency | >90% | With optimized conditions, high conjugation efficiency can be achieved. |

| In Vitro Cytotoxicity (IC50) | 1 - 100 nM | The potency of the ADC is highly dependent on the antibody, target antigen, payload, and linker stability. |

| PROTACs | ||

| Degradation Concentration (DC50) | 1 - 500 nM | The concentration of PROTAC required to induce 50% degradation of the target protein. This is a key measure of PROTAC potency. |

| Maximum Degradation (Dmax) | >80% | The maximum percentage of target protein degradation achieved by the PROTAC. |

| Ternary Complex Formation (Cooperativity, α) | 1 - 100 | A measure of the favorable interaction between the target protein and E3 ligase when bound to the PROTAC. A value >1 indicates positive cooperativity. |

Experimental Protocols

The following are detailed, representative protocols for the key conjugation reactions involving this compound.

Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Cysteine-Containing Peptide)

Materials:

-

This compound

-

Cysteine-containing peptide

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine

-

Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)

Procedure:

-

Prepare the Peptide Solution: Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Prepare the Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.

-

Quenching: Add a quenching reagent in excess (e.g., 100-fold molar excess over the linker) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate from excess linker and quenching reagent using an appropriate chromatography method.

-

Characterization: Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.

Protocol 2: Amine-Carboxyl Coupling via EDC/NHS Chemistry (e.g., to a Lysine-Containing Protein)

Materials:

-

This compound

-

Lysine-containing protein

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Prepare the Linker Solution: Dissolve this compound in Activation Buffer.

-

Activation of Carboxylic Acid: Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

-

Prepare the Protein Solution: Dissolve the protein in Coupling Buffer at a concentration of 2-10 mg/mL.

-

Conjugation Reaction: Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the protein is a common starting point.

-

Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction by reacting with any unreacted sulfo-NHS esters. Incubate for 30 minutes.

-

Purification: Remove excess linker and reaction byproducts by dialysis against PBS or using size-exclusion chromatography.

-

Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and use techniques like mass spectrometry to determine the degree of labeling.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTACs utilize linkers like this compound to induce protein degradation.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

Caption: A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Logical Relationship: Orthogonal Reactivity of this compound

Caption: The orthogonal reactivity of this compound enables selective conjugations.

Conclusion

This compound is a powerful and versatile crosslinker for advanced bioconjugation applications. Its defined structure with orthogonal reactive groups and a hydrophilic spacer provides researchers with a high degree of control in the design and synthesis of complex biomolecules like ADCs and PROTACs. By understanding the core principles of its reactivity and following optimized experimental protocols, scientists can effectively leverage this reagent to advance their research and contribute to the development of novel therapeutics and diagnostic tools.

References

Bis-Mal-Lysine-PEG4-acid mechanism of action in bioconjugation

An In-depth Technical Guide on the Core Mechanism of Action of Bis-Mal-Lysine-PEG4-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This linker is defined by three key components: two thiol-reactive maleimide groups, a hydrophilic PEG4 spacer, and an amine-reactive carboxylic acid. This architecture facilitates a precise, stable, and soluble linkage between biomolecules and therapeutic payloads. The primary mechanism of action relies on the highly selective Michael addition reaction between the maleimide groups and cysteine residues on a protein. This guide provides a comprehensive overview of this mechanism, quantitative performance data, detailed experimental protocols, and visual workflows to support researchers in the effective application of this versatile linker.

The Role of this compound in Modern Bioconjugation

The efficacy of complex biotherapeutics, such as ADCs, is critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the functional payload (e.g., a cytotoxic drug). This compound serves this purpose with distinct advantages. Its dual maleimide groups allow for specific conjugation to sulfhydryl groups (-SH) found in the side chains of cysteine residues, which can be natively present or engineered into an antibody.[] The lysine core provides a branched structure, while the integrated polyethylene glycol (PEG) spacer enhances the solubility and stability of the final conjugate in aqueous media.[2] The terminal carboxylic acid provides an orthogonal reaction site for conjugating the linker to a payload containing a primary amine, typically achieved through the formation of a stable amide bond.[3]

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

The conjugation of this compound to a protein is predominantly achieved through the Michael addition reaction, a well-established method in bioconjugation for its high specificity and efficiency under mild conditions.[4]

Reaction Steps:

-

Thiol Deprotonation: The reaction is initiated under slightly acidic to neutral pH conditions (typically 6.5-7.5). In this range, the thiol group of a cysteine residue is partially deprotonated to form a nucleophilic thiolate anion (-S⁻).[]

-

Nucleophilic Attack: The highly reactive thiolate anion performs a nucleophilic attack on one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.

-

Thioether Bond Formation: This attack results in the formation of a stable, covalent thioether bond, securely linking the protein to the maleimide group of the linker.[5]

This reaction is highly chemoselective for thiols, minimizing off-target reactions with other amino acid residues like lysine, which are more reactive at higher pH levels.[2]

Caption: The Michael addition reaction pathway for thiol-maleimide conjugation.

Quantitative Performance Data

The performance of a linker is assessed by its reaction kinetics, the stability of the resulting conjugate, and the overall efficiency. The following tables summarize key quantitative data for maleimide-based linkers.

Table 1: Reaction Kinetics & Conditions

| Parameter | Value / Range | Conditions | Significance |

| Optimal Reaction pH | 6.5 - 7.5 | Aqueous Buffer (e.g., Phosphate Buffer) | Maximizes thiol reactivity while minimizing side reactions with amines.[][2] |

| Reaction Time | 30 min - 2 hours | Room Temperature | Fast kinetics allow for efficient conjugation; reaction with small molecules reaches a plateau in ~30 min, while larger proteins may take up to 2 hours.[6] |

| Linker:Protein Molar Ratio | 5:1 to 10:1 | Dependent on available thiols | Excess linker is used to drive the reaction to completion and achieve a higher Drug-to-Antibody Ratio (DAR).[7] |

| Conjugation Efficiency | >80% | Optimized molar ratio and time | High efficiency leads to a more homogeneous product with a predictable DAR.[6] |

Table 2: Conjugate Stability

| Parameter | Value / Range | Environment | Significance |

| Thioether Bond Stability | Susceptible to retro-Michael reaction | In vivo, presence of competing thiols (e.g., glutathione, albumin) | The thioether bond can reverse, leading to premature drug deconjugation.[8][9] |

| Half-life of Exchange | 20 - 80 hours | Incubated with glutathione | The rate of drug loss depends on the specific thiol and linker structure.[10] |

| Stabilized (Ring-Opened) Half-life | > 2 years | Post-hydrolysis of the succinimide ring | The thioether bond can be permanently stabilized by ring-opening hydrolysis, preventing the retro-Michael reaction.[11][12] |

Experimental Protocols

Protocol for Two-Step ADC Synthesis

This protocol outlines the synthesis of an ADC using this compound. It involves first activating the linker with the drug payload, followed by conjugation to a reduced antibody.

Materials:

-

Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[7]

-

This compound.

-

Amine-containing drug payload.

-

Amide Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Reaction Buffers: Amine-free buffer (e.g., PBS, pH 7.2-7.5) for conjugation; Activation buffer (e.g., MES buffer, pH 6.0) for amide coupling.

-

Quenching Reagent: L-cysteine.[13]

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Methodology:

Step 1: Activation of Linker with Drug Payload

-

Dissolve this compound and the amine-containing drug payload in an appropriate organic solvent (e.g., DMSO).

-

Add EDC and Sulfo-NHS to the solution to activate the carboxylic acid group of the linker.

-

Allow the reaction to proceed for 1-4 hours at room temperature to form the stable drug-linker amide bond.

-

Purify the drug-linker construct using reverse-phase HPLC.

Step 2: Antibody Reduction

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-20 molar excess of TCEP or DTT to the mAb solution.[7]

-

Incubate at 37°C for 30-90 minutes to reduce interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess reducing agent by buffer exchange using a desalting column or TFF, washing with degassed PBS (pH 7.2) containing 1 mM EDTA.

Step 3: Conjugation of Drug-Linker to Antibody

-

Immediately after reduction, add the purified drug-linker construct to the reduced mAb at a 5-10 molar excess relative to the antibody.

-

Ensure the final concentration of any organic co-solvent (from the drug-linker stock) is below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

-

Quench unreacted maleimide groups by adding a 10-fold molar excess of L-cysteine and incubating for 30 minutes.[13]

Step 4: Purification and Characterization of ADC

-

Purify the ADC from unreacted drug-linker and quenching reagent using SEC or TFF.

-

Determine the protein concentration via UV-Vis spectrophotometry at 280 nm.

-

Characterize the final ADC to determine the average Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[14][]

Caption: Experimental workflow for ADC synthesis using a two-step method.

Logical Relationships in ADC Design

The selection and implementation of a linker like this compound is governed by a set of logical relationships that balance the competing demands of stability, solubility, and therapeutic efficacy.

Caption: Logical relationships in ADC design focusing on linker attributes.

Conclusion

This compound is a powerful and enabling tool in the field of bioconjugation. Its mechanism of action, centered on the specific and efficient thiol-maleimide Michael addition, allows for the creation of well-defined bioconjugates. However, a deep understanding of the linker's properties, including the kinetics of conjugation and the potential instability of the resulting bond, is paramount for successful therapeutic development. By carefully controlling reaction conditions and considering strategies to enhance long-term stability, researchers can leverage this linker to build highly effective and safe targeted therapies. This guide provides the foundational knowledge and practical protocols to aid in that endeavor.

References

- 2. vectorlabs.com [vectorlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. broadpharm.com [broadpharm.com]

- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

A Technical Guide to the Solubility and Stability of Bis-Mal-Lysine-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional linker widely employed in the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring two maleimide groups for thiol-reactive conjugation, a central lysine core, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for amine coupling, offers versatility in bioconjugation strategies.[3] This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and experimental protocols to aid researchers in its effective application.

Solubility Profile

The solubility of this compound is significantly influenced by its PEG4 spacer, which enhances its hydrophilicity and aqueous solubility.[4][5] While precise quantitative solubility data is not extensively published, a general understanding of its solubility characteristics can be derived from the nature of its constituent parts and information on similar PEGylated compounds.

Table 1: Quantitative Solubility of this compound

| Solvent System | Solubility | Remarks |

| Aqueous Buffers | ||

| Phosphate-Buffered Saline (PBS), pH 6.5-7.5 | Good | The hydrophilic PEG linker imparts good solubility in aqueous media.[2][6] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for dissolving maleimide-containing linkers for stock solutions.[7] |

| Dimethylformamide (DMF) | High | Another suitable organic solvent for dissolving PEGylated compounds. |

| Dichloromethane (DCM) | Soluble | Can be used for dissolution.[8] |

| Acetonitrile | Soluble | Often used in the mobile phase for HPLC analysis and purification.[9] |

Stability Characteristics

The stability of this compound is primarily dictated by the reactivity of its maleimide groups. Understanding the factors that influence maleimide stability is crucial for successful conjugation and the overall stability of the resulting bioconjugate.

pH-Dependent Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of this ring-opening reaction is pH-dependent, increasing as the pH rises above 7.[10] Better stability of maleimides is generally observed in acidic solutions.[10]

Table 2: Stability of Maleimide Groups in this compound

| Condition | Stability Concern | Mechanism | Impact |

| pH > 7.5 | Hydrolysis of Maleimide Ring | Nucleophilic attack by hydroxide ions on the maleimide double bond, leading to ring opening.[10] | Loss of thiol-reactive functionality, preventing conjugation.[11] |

| Physiological pH (7.4) | Retro-Michael Reaction (of the conjugate) | Reversal of the thiol-Michael addition reaction, leading to deconjugation.[11][12] | Premature release of the conjugated payload, potentially leading to off-target toxicity.[13] |

| Physiological pH (7.4) | Thiosuccinimide Ring Hydrolysis (of the conjugate) | Hydrolysis of the succinimide ring in the maleimide-thiol adduct.[11] | Forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[11] |

Factors Influencing Stability

-

pH: As mentioned, higher pH accelerates hydrolysis. Conjugation reactions are typically performed at a pH range of 6.5-7.5 to balance the rate of the desired thiol-maleimide reaction against the competing hydrolysis.[]

-

Temperature: Higher temperatures can increase the rate of hydrolysis.

-

N-Substituents: The nature of the group attached to the nitrogen of the maleimide can influence its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[15][16]

-

Presence of Thiols: In the context of the maleimide-thiol conjugate, the presence of other thiols (e.g., glutathione in vivo) can lead to thiol exchange via the retro-Michael reaction.[12]

Experimental Protocols

Protocol for Determining Aqueous Solubility (PEG Precipitation Assay)

This method provides a relative measure of solubility by determining the concentration of a precipitant (PEG) required to induce precipitation.[17][18]

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a series of PEG solutions of varying concentrations (e.g., 0-40% w/v) in the same buffer.

-

-

Mixing and Incubation:

-

In a microplate, mix the this compound stock solution with each of the PEG solutions to achieve a range of final PEG concentrations.

-

Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 24-48 hours) to allow for precipitation to reach equilibrium.[17]

-

-

Separation and Quantification:

-

Centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new UV-transparent plate.

-

Measure the absorbance of the supernatant at a wavelength where the compound absorbs (e.g., around 300 nm for the maleimide group) to determine the concentration of the soluble compound.[17]

-

-

Data Analysis:

-

Plot the concentration of soluble this compound against the PEG concentration.

-

The PEG concentration at which 50% of the compound has precipitated (PEG1/2) can be used as a measure of relative solubility.[19]

-

Protocol for Assessing Maleimide Stability by HPLC

This protocol monitors the degradation of the maleimide group over time under specific conditions.

-

Sample Preparation:

-

Prepare a solution of this compound in the buffer of interest (e.g., PBS at pH 7.4 and pH 8.5).

-

-

Incubation:

-

Incubate the solution at a controlled temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quench the reaction by adding an acid (e.g., formic acid) to lower the pH.[20]

-

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC (RP-HPLC).

-

Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to the hydrolysis products.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact compound against time to determine the rate of hydrolysis and the half-life of the maleimide group under the tested conditions.

-

Signaling Pathways and Experimental Workflows

This compound is a critical component in the construction of complex bioconjugates. The following diagrams illustrate its application in ADC and PROTAC development.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Mechanism of action for a PROTAC.

Conclusion

This compound is a valuable tool in bioconjugation, offering a balance of reactivity and functionality. Its solubility is enhanced by the PEG4 spacer, making it suitable for use in aqueous environments. The stability of its maleimide groups is a critical consideration, with pH being a primary determinant of its shelf-life and conjugation efficiency. By understanding these properties and employing appropriate experimental protocols, researchers can effectively utilize this linker to develop novel and potent targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CAS 1426164-52-4 | AxisPharm [axispharm.com]

- 3. This compound, 1426164-52-4 | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG11 bis-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

Bis-Mal-Lysine-PEG4-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Bis-Mal-Lysine-PEG4-acid, a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a heterobifunctional crosslinker featuring two maleimide groups and a terminal carboxylic acid. The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. The carboxylic acid can be activated to react with primary amines, resulting in the formation of a stable amide bond. A hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility of this linker in aqueous environments.[1][2]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₅N₅O₁₃ | [3] |

| Molecular Weight | 695.71 g/mol | [3] |

| CAS Number | 1426164-52-4 | [3] |

Experimental Protocols

The utility of this compound lies in its ability to sequentially or simultaneously couple with different molecules. Below are generalized protocols for the two primary conjugation reactions.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the steps for conjugating the maleimide groups of this compound with a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein or molecule

-

This compound

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[3][4]

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., free cysteine)

-

Purification system (e.g., gel filtration, HPLC, FPLC)

Methodology:

-

Preparation of the Thiol-Containing Molecule :

-

Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][4]

-

If the sulfhydryl groups are in a disulfide bond, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the solution.

-

Incubate the mixture for 20-30 minutes at room temperature to reduce the disulfide bonds.

-

-

Preparation of the Linker :

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.[4]

-

-

Conjugation Reaction :

-

Add the this compound stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the linker is often used as a starting point, but this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification :

-

(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.

-

Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or FPLC to remove excess linker and other reagents.[4]

-

Carboxylic Acid to Amine Conjugation (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group on this compound and its subsequent reaction with an amine-containing molecule.

Materials:

-

Molecule conjugated with this compound (from the previous protocol) or the linker itself

-

Amine-containing molecule

-

Activation Buffer (e.g., 50 mM MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Sulfo-)NHS (N-hydroxysuccinimide or its water-soluble analog)

-

Quenching Solution (e.g., Tris or glycine)

-

Purification system

Methodology:

-

Activation of the Carboxylic Acid :

-

Dissolve the this compound-conjugated molecule in the Activation Buffer.

-

Prepare fresh solutions of EDC and (Sulfo-)NHS in the Activation Buffer.

-

Add EDC and (Sulfo-)NHS to the solution containing the carboxylic acid. The NHS ester formed is more stable than the O-acylisourea intermediate created by EDC alone.[5]

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[6]

-

-

Conjugation to the Amine-Containing Molecule :

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated carboxylic acid solution to the amine-containing molecule solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

-

-

Quenching and Purification :

-

Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to react with any remaining activated carboxyl groups.

-

Purify the final conjugate to remove byproducts and unreacted molecules.

-

Visualized Experimental Workflow

The following diagram illustrates a typical two-step bioconjugation workflow using this compound.

Caption: A two-step bioconjugation workflow using this compound.

References

- 1. This compound, CAS 1426164-52-4 | AxisPharm [axispharm.com]

- 2. This compound, 1426164-52-4 | BroadPharm [broadpharm.com]

- 3. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

The Strategic Role of the PEG4 Spacer in Bis-Mal-Lysine-PEG4-acid Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Bis-Mal-Lysine-PEG4-acid linker is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its architecture, featuring two maleimide groups for thiol-reactive conjugation, a lysine core, and a carboxylic acid for amine coupling, is critically enhanced by the incorporation of a discrete four-unit polyethylene glycol (PEG) spacer. This technical guide elucidates the multifaceted role of the PEG4 spacer, providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the resulting conjugates.

Core Functions of the PEG4 Spacer

The PEG4 spacer is not merely an inert linker but a functional component that imparts several beneficial properties to the this compound molecule and the final bioconjugate.[1][2]

Enhanced Solubility and Reduced Aggregation: A primary challenge in ADC development is the inherent hydrophobicity of many cytotoxic payloads, which can lead to aggregation and poor solubility in aqueous environments.[3] The hydrophilic nature of the PEG4 spacer significantly improves the water solubility of the entire linker-drug construct, mitigating the risk of aggregation and facilitating conjugation reactions under physiological conditions.[4][5] This enhanced solubility is crucial for maintaining the stability and homogeneity of the final ADC product.[6]

Pharmacokinetic Modulation: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules.[7] The PEG4 spacer contributes to an increased hydrodynamic radius of the ADC, which can reduce renal clearance and prolong circulation half-life.[4][8] This extended exposure in the bloodstream can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[9]

Steric Hindrance and Optimized Reactivity: The flexible and defined-length nature of the PEG4 spacer provides optimal spatial separation between the antibody and the cytotoxic payload. This can minimize steric hindrance, ensuring that the antibody's binding affinity to its target antigen is not compromised and that the payload can effectively exert its cytotoxic effect upon internalization.[10]

Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity.[10] By masking the linker and payload from the immune system, the PEG4 spacer can reduce the potential for an immune response against the ADC, a critical consideration for therapeutic agents.[4]

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of an ADC. While data for the specific this compound is not always isolated, the following tables summarize findings from various studies on the impact of different PEG spacer lengths on key ADC properties.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| PEG Spacer Length | ADC Model | Key Finding | Reference(s) |

| PEG4 | Trastuzumab-MMAD | Lower drug loading (DAR ~2.5) was observed in some cases compared to intermediate length PEGs. | [11] |

| PEG8 | Immunomedics' candidates | Incorporation of a PEG8 spacer was found to enhance solubility, enabling higher DAR. | [11] |

| PEG12 | Trastuzumab-MMAD | Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | [11] |

| PEG24 | Trastuzumab-MMAD | Longer PEG spacers can sometimes lead to lower drug loading (DAR ~3.0). | [11] |

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50)

| PEG Spacer Length | ADC Model | Cell Line | IC50 Value | Key Finding | Reference(s) |

| PEG4 | Affibody-MMAE | HER2-positive | ~6.5-fold reduction vs. no PEG | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. | [12] |

| PEG8 | Not Specified | Not Specified | Not Specified | Intermediate PEG lengths often represent a balance, maintaining high potency. | [8] |

| 10 kDa | Affibody-MMAE | HER2-positive | ~22.5-fold reduction vs. no PEG | Significant reduction in cytotoxicity with very long PEG chains. | [12] |

| Not Specified | Ctx–Pt–PEG–CPT | MDA-MB-468 (EGFR-high) | Lower than MCF7 | Demonstrates specificity and potency of the ADC. | [13] |

| Not Specified | Tra–Pt–PEG–CPT | SK-BR-3 (HER2-high) | Lower than MDA-MB-453 | Demonstrates specificity and potency of the ADC. | [13] |

Table 3: Effect of PEG Spacer Length on Pharmacokinetics

| PEG Spacer Length | ADC Model | Animal Model | Key PK Parameter | Result | Reference(s) |

| < PEG8 | MMAE ADC | Sprague-Dawley Rats | Clearance Rate | Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8. | [9] |

| PEG8 | MMAE ADC | Sprague-Dawley Rats | Clearance Rate | A threshold was reached where longer PEG chains did not further decrease clearance. | [9] |

| PEG12 | Orthogonal GA-PABC-MMAE | Not Specified | Hepatic Uptake and Clearance | Significant reduction in hepatic uptake and clearance. | [11] |

| PEG24 | mPEG24-Valine-Lysine-PAB-MMAE | Not Specified | Half-life | Prolonged half-life and enhanced animal tolerability. | [7] |

Experimental Protocols

The utility of this compound lies in its ability to facilitate a two-step conjugation process. The following are detailed methodologies for the key reactions.

Protocol 1: Maleimide-Thiol Conjugation for Payload Attachment

This protocol describes the conjugation of a thiol-containing cytotoxic payload to one of the maleimide groups of the this compound linker.

Materials:

-

This compound

-

Thiol-containing cytotoxic payload (e.g., MMAE derivative)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

-

Reducing agent (optional, for antibody disulfide reduction, e.g., TCEP)

-

Inert gas (Nitrogen or Argon)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reagents:

-

Dissolve the this compound linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

Dissolve the thiol-containing payload in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

-

Prepare a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

-

-

Conjugation Reaction:

-

In a reaction vial, add the this compound solution.

-

Add a 1.1 to 1.5-fold molar excess of the thiol-containing payload to the linker solution.

-

Flush the vial with an inert gas, seal, and mix gently.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using LC-MS to confirm the formation of the linker-payload conjugate.

-

Once the reaction is complete, purify the product using reverse-phase HPLC to remove unreacted starting materials.

-

Lyophilize the purified linker-payload conjugate and store it under inert gas at -20°C or below.

-

Protocol 2: Amine-Reactive Conjugation to an Antibody

This protocol details the conjugation of the purified linker-payload (with its free carboxylic acid) to the lysine residues of a monoclonal antibody.

Materials:

-

Purified linker-payload conjugate

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Amine-free, anhydrous solvent (e.g., DMF or DMSO)

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into an amine-free buffer (e.g., MES or HEPES buffer at pH 6.0 for EDC/NHS chemistry).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Activation of Carboxylic Acid:

-

Dissolve the linker-payload conjugate in a minimal amount of anhydrous DMF or DMSO.

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the same solvent or reaction buffer to a 10-fold molar excess relative to the linker-payload.

-

Add the EDC/NHS solution to the linker-payload solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation to Antibody:

-

Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (typically a 5-20 fold molar excess of linker-payload is used).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining active esters.

-

Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

-

-

Characterization:

-

Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

-

Visualizations

Signaling Pathway: HER2-Targeted ADC with a Tubulin Inhibitor Payload

The following diagram illustrates the mechanism of action of a HER2-targeted ADC, such as one that could be constructed using a this compound linker to conjugate a tubulin inhibitor like MMAE to an anti-HER2 antibody (e.g., Trastuzumab).[14][15][16]

Caption: Mechanism of action of a HER2-targeted ADC with a tubulin inhibitor payload.

Experimental Workflow: ADC Synthesis and Characterization

This diagram outlines a typical workflow for the synthesis and characterization of an ADC using a heterobifunctional linker like this compound.[17][18][19]

Caption: General workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Conclusion

The this compound linker exemplifies the sophisticated chemical tools available for the construction of next-generation bioconjugates. The integral PEG4 spacer is a key determinant of the linker's functionality, conferring enhanced solubility, improved pharmacokinetic properties, and biocompatibility to the resulting ADC. The careful selection of PEG spacer length, in conjunction with optimized conjugation strategies, allows for the fine-tuning of ADC properties to achieve a maximal therapeutic window. This guide provides a foundational understanding of the critical role of the PEG4 spacer, supported by quantitative data and detailed protocols, to aid researchers in the rational design and development of novel and effective targeted therapies.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. This compound, CAS 1426164-52-4 | AxisPharm [axispharm.com]

- 3. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Maleimide PEG24 Propionic Acid - JenKem Technology USA [jenkemusa.com]

- 6. researchgate.net [researchgate.net]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Profiling and targeting HER2-positive breast cancer using trastuzumab emtansine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Application of Bis-Mal-Lysine-PEG4-acid in Next-Generation Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Bis-Mal-Lysine-PEG4-acid as a critical linker in the development of novel Antibody-Drug Conjugates (ADCs). As the landscape of targeted cancer therapy evolves, the demand for sophisticated and precisely engineered ADCs is paramount. This document provides a comprehensive overview of the core attributes of this compound, detailed experimental protocols for its application, and an analysis of the biological pathways influenced by ADCs constructed with this linker.

Introduction to this compound: A Bifunctional Linker for Homogeneous ADCs

This compound is a heterobifunctional crosslinker designed to facilitate the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its unique architecture offers several advantages in ADC development, primarily centered around the potential for creating more homogeneous and stable conjugates.

The linker consists of three key components:

-

Two Maleimide Groups: These moieties react specifically with thiol groups (sulfhydryls), which are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region. The dual maleimide functionality allows for the re-bridging of these disulfide bonds, potentially leading to ADCs with a more defined and stable structure.

-

Lysine Core: This amino acid provides a branched structure, separating the two maleimide groups.

-

PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker. This increased water solubility can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[1][2]

-

Carboxylic Acid Group: This terminal functional group provides a reactive handle for the attachment of the cytotoxic payload, typically through the formation of a stable amide bond.[1][2]

The strategic combination of these features allows for a "disulfide re-bridging" approach to conjugation, which can result in a more controlled drug-to-antibody ratio (DAR) compared to traditional lysine or cysteine conjugation methods.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₅N₅O₁₃ | [1] |

| Molecular Weight | 695.71 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in aqueous media | [1][2] |

| Reactive Groups | Two Maleimides, One Carboxylic Acid | [1][2] |

Mechanism of Action: From Systemic Circulation to Intracellular Payload Delivery

The efficacy of an ADC is contingent upon its stability in circulation and the efficient release of its cytotoxic payload within the target cancer cell. The general mechanism of action for an ADC constructed with a non-cleavable linker like this compound is a multi-step process.

-

Target Recognition and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[4][5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5]

-

Lysosomal Trafficking and Degradation: Once inside the cell, the complex is trafficked to the lysosome.[5] Within the acidic and enzyme-rich environment of the lysosome, the antibody is degraded.

-

Payload Release and Target Engagement: The degradation of the antibody releases the linker-payload conjugate. As this compound is a non-cleavable linker, the payload is released with the linker and a lysine residue attached. This complex then engages its intracellular target, such as microtubules or DNA, to induce cell death.[5]

The stability of the thioether bonds formed between the maleimide groups and the antibody's cysteine residues is crucial for preventing premature payload release in the bloodstream, which could lead to off-target toxicity.[6]

Experimental Protocols: A Step-by-Step Guide to ADC Synthesis and Characterization

The following sections provide detailed methodologies for the key experimental procedures involved in the development of ADCs using this compound.

Payload Activation

Prior to conjugation with the linker, the cytotoxic payload often requires activation of a carboxylic acid group to facilitate amide bond formation with the linker's primary amine (if the payload is first attached to the linker's acid group, then the linker-payload conjugate's acid group is activated).

Protocol 1: Activation of Payload's Carboxylic Acid using EDC/NHS Chemistry

-

Reagents:

-

Cytotoxic payload with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the cytotoxic payload in anhydrous DMF to a final concentration of 10 mM.

-

Add 1.5 molar equivalents of EDC to the payload solution.

-

Add 1.2 molar equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 4 hours, protected from light.

-

The resulting NHS-activated payload is used immediately in the next step.

-

Linker-Payload Synthesis

The activated payload is then conjugated to the this compound linker.

Protocol 2: Conjugation of Activated Payload to this compound

-

Reagents:

-

NHS-activated payload solution (from Protocol 1)

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.0 molar equivalent of the NHS-activated payload solution to the linker solution.

-

Add 2.0 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight, protected from light.

-

Purify the resulting linker-payload conjugate using reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

-

Antibody Reduction and Conjugation

The interchain disulfide bonds of the antibody are reduced to generate free thiol groups for conjugation with the maleimide groups of the linker-payload. The stoichiometry of the reducing agent and the linker-payload can be adjusted to control the final Drug-to-Antibody Ratio (DAR).[7]

Protocol 3: Antibody Reduction and Thiol-Maleimide Conjugation

-

Reagents:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Linker-payload conjugate (from Protocol 2) dissolved in DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Antibody Reduction:

-

Conjugation Reaction:

-

Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 4-8 moles of linker-payload per mole of antibody. This ratio should also be optimized.

-

Maintain the reaction pH between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[8]

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[8]

-

-

Quenching:

-

Purification:

-

Remove unconjugated linker-payload and quenching reagent using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[8]

-

-

ADC Characterization

The resulting ADC must be thoroughly characterized to determine key quality attributes.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

-

Method: Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are commonly used.

-

HIC Procedure:

-

Use a HIC column with a suitable stationary phase.

-

Elute the ADC using a decreasing salt gradient.

-

Species with different numbers of conjugated payloads will have different retention times due to changes in hydrophobicity.

-

Calculate the average DAR by integrating the peak areas of the different DAR species.

-

-

MS Procedure:

-

Analyze the intact ADC by LC-MS.

-

Deconvolute the resulting mass spectrum to identify the masses of the different DAR species.

-

Calculate the average DAR based on the relative abundance of each species.

-

Protocol 5: In Vitro Cytotoxicity Assay

-

Method: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.[9]

-

Procedure:

-

Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

-

Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload.

-

Incubate for 72-96 hours.[9]

-

Measure cell viability using the chosen assay.

-

Calculate the IC50 value, which represents the concentration of the ADC required to inhibit cell growth by 50%.[9]

-

Quantitative Data and Performance Metrics

While specific data for ADCs utilizing this compound is not widely published, the following table provides representative data for ADCs constructed with similar bis-maleimide or PEGylated linkers and common payloads like MMAE and DM1.

Table 2: Representative Performance Data for Bis-Maleimide PEG ADCs

| ADC Component | Target Antigen | Payload | Average DAR | In Vitro Cytotoxicity (IC50) | Reference |

| Trastuzumab | HER2 | MMAE | ~4 | Low nM range in HER2+ cells | [10] |

| Anti-Trop-2 mAb | Trop-2 | MMAE | 4 or 8 | Not specified | [] |

| Trastuzumab | HER2 | DM1 | 3.5 | Not specified | [5] |

Note: IC50 values are highly dependent on the specific cell line, payload potency, and DAR.

Signaling Pathways and Logical Relationships

The efficacy of an ADC is ultimately determined by the ability of its payload to disrupt critical cellular signaling pathways, leading to apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

General ADC Mechanism of Action

Caption: General workflow of ADC action from circulation to apoptosis.

HER2 Signaling Pathway and Trastuzumab-Mediated Inhibition

Trastuzumab, a common antibody backbone for ADCs, targets the HER2 receptor, inhibiting downstream signaling pathways that promote cell proliferation and survival.[12][13]

Caption: Simplified HER2 signaling and Trastuzumab's inhibitory action.

TROP2 Signaling Pathway

TROP2 is another promising target for ADCs. Its overexpression is linked to increased cancer cell growth and proliferation through pathways like PI3K/AKT and ERK MAPK.[5][14][15]

Caption: TROP2-mediated signaling pathways promoting cancer cell growth.

MMAE-Induced Apoptosis Pathway

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent that induces apoptosis through mitotic catastrophe.[2][16]

Caption: MMAE-induced signaling cascade leading to apoptosis.

Conclusion

This compound represents a valuable tool in the design and synthesis of next-generation ADCs. Its bifunctional nature, coupled with a hydrophilic PEG spacer, offers the potential for producing more homogeneous and stable conjugates with favorable pharmacokinetic properties. A thorough understanding of the conjugation chemistry, careful optimization of reaction conditions to control the DAR, and comprehensive characterization are essential for the successful development of ADCs utilizing this linker. The ability to effectively deliver potent cytotoxic payloads to tumor cells while minimizing systemic toxicity underscores the promise of this technology in advancing targeted cancer therapy. Further research into ADCs constructed with this specific linker will be crucial to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njbio.com [njbio.com]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genesandcancer.com [genesandcancer.com]

- 12. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]

- 13. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Bis-Mal-Lysine-PEG4-acid: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC.

This technical guide provides an in-depth exploration of Bis-Mal-Lysine-PEG4-acid, a heterobifunctional linker designed for the synthesis of PROTACs. This linker incorporates a polyethylene glycol (PEG) chain to enhance solubility and features two maleimide groups and a terminal carboxylic acid for versatile conjugation strategies.

Physicochemical Properties

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[1][2] It is a bifunctional molecule featuring two maleimide groups and a terminal carboxylic acid.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | MCE, AxisPharm |

| CAS Number | 1426164-52-4 | [1] |

| Molecular Formula | C₃₁H₄₅N₅O₁₃ | [3] |

| Molecular Weight | 695.71 g/mol | [3] |

| Appearance | White to off-white solid | MCE |

| Purity | Typically ≥95% | [3] |

| Solubility | The hydrophilic PEG linker increases the water solubility of a compound in aqueous media. | [4] |

Reactivity and Conjugation Strategy

The utility of this compound as a PROTAC linker stems from its distinct reactive moieties, which allow for a sequential and controlled conjugation process.

-

Maleimide Groups: The two maleimide groups react specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins or engineered into ligands. This reaction proceeds via a Michael addition to form a stable thioether bond.[3][4] The optimal pH range for this reaction is between 6.5 and 7.5.[4] This functionality is ideal for attaching the linker to a POI ligand or an E3 ligase ligand that contains a free cysteine.

-

Carboxylic Acid: The terminal carboxylic acid can be activated to form a stable amide bond with a primary amine.[3][4] This is a common strategy for conjugating the linker to a ligand containing an available amine group. The reaction is typically facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

The presence of two maleimide groups offers the potential for creating bivalent or dual-targeting PROTACs, or for exploring different attachment points on a single ligand to optimize ternary complex formation.

General Experimental Protocols

PROTAC Synthesis: A Generalized Two-Step Approach

This protocol describes a general strategy for synthesizing a PROTAC using this compound, where one ligand contains a primary amine and the other possesses a thiol group.

Step 1: Amide Coupling of the First Ligand to the Linker

-

Dissolution: Dissolve this compound (1.0 eq) and the amine-containing ligand (e.g., an E3 ligase ligand) (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Activation and Coupling: Add a coupling agent such as HATU (1.2 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

-

Purification: Upon completion, the reaction mixture is typically diluted with a suitable solvent and purified using column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the linker-ligand conjugate.

Step 2: Thiol-Maleimide Conjugation of the Second Ligand

-

Dissolution: Dissolve the purified linker-ligand conjugate from Step 1 (1.0 eq) and the thiol-containing ligand (e.g., a POI ligand) (1.1 eq) in a suitable buffer, typically a phosphate buffer with a pH of 6.5-7.5. A co-solvent like DMF or DMSO may be used to aid solubility.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, the final PROTAC product is purified by reverse-phase HPLC to yield the desired compound.

Biological Evaluation of the Resulting PROTAC

1. Target Protein Degradation Assay (Western Blot)

-

Objective: To determine the concentration-dependent degradation of the target protein.

-

Protocol:

-

Cell Culture and Treatment: Plate a relevant cell line expressing the target protein and allow the cells to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-